1,3-dimethyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
1,3-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6OS/c1-7(2)11-6-10(12-8(3)20-21(5)13(12)16-11)14(22)17-15-19-18-9(4)23-15/h6-7H,1-5H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKMMZDNFMXSNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC3=NN=C(S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the thiadiazole ring: This step involves the formation of the thiadiazole ring through a cyclization reaction with sulfur-containing reagents.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, optimization of reaction conditions (temperature, pressure, solvent), and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Anticancer Properties
The compound exhibits significant cytotoxic activity against various cancer cell lines. Research indicates that derivatives of 1,3,4-thiadiazole, a structural component of the compound, are particularly promising as anticancer agents. These derivatives have demonstrated a wide range of therapeutic activities including:
- Antitumor Activity : Numerous studies have reported the effectiveness of thiadiazole derivatives against different cancer types. For instance, compounds synthesized with 1,3,4-thiadiazole structures have shown potent inhibitory effects on human cancer cell lines such as HEPG2 (liver cancer), MCF7 (breast cancer), and A549 (lung cancer) .
Case Studies
- El-Naggar et al. (2011) : This study focused on the synthesis and anticancer evaluation of various thiadiazole derivatives. The compounds were tested against Ehrlich's Ascites Carcinoma cells and showed significant tumor growth inhibition after 14 days of treatment .
- Almasirad et al. (2016) : In this research, new series of 2-amido-1,3,4-thiadiazole derivatives were evaluated for their anticancer activity against human leukemia HL-60 and ovarian cancer SK-OV-3 cell lines. The compound with a 4-methoxyphenyl substituent exhibited the best activity with an IC50 value of 19.5 μM .
Other Biological Activities
Beyond anticancer properties, the compound also exhibits other biological activities:
- Antimicrobial Activity : Thiadiazole derivatives have shown potential as antimicrobial agents. They possess activity against various bacterial strains and fungi, making them candidates for further development in treating infections .
- Anti-inflammatory Effects : Some studies suggest that thiadiazole derivatives may have anti-inflammatory properties which could be beneficial in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Modifications in substituents on the thiadiazole ring can significantly influence their biological activity. For example:
- Substituent Variations : The nature of substituents on the C-5 phenyl ring has been shown to affect cytotoxic activity against various cancer cell lines; certain modifications enhance potency .
Data Tables
Below is a summary table highlighting key findings from various studies related to the anticancer activity of thiadiazole derivatives:
| Study Reference | Compound Tested | Cancer Cell Line | IC50 Value (µM) | Notes |
|---|---|---|---|---|
| El-Naggar et al. (2011) | Various thiadiazoles | EAC | Not specified | Significant tumor growth inhibition |
| Almasirad et al. (2016) | 2-amido-thiadiazoles | SK-OV-3 | 19.5 | Best activity among tested compounds |
| Hosseinzadeh Leila et al. (2013) | Trifluoromethyl thiadiazoles | PC3, MCF7 | Not specified | Evaluated against multiple cancer types |
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its specific substituent arrangement. Below is a comparative analysis with analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Fluorinated or benzyl substituents (e.g., 4-fluorobenzyl ) increase hydrophobicity and target affinity but may reduce solubility.
Pyrazolo-Pyridine Modifications :
- The 6-isopropyl group in the target compound introduces steric bulk, possibly improving selectivity for hydrophobic binding pockets compared to smaller substituents (e.g., cyclopropyl ).
- Anti-Leishmania activity in pyrazolo-pyridine esters correlates with lower log P (~2.9), suggesting balanced lipophilicity is critical for parasitic target engagement.
Biological Activity Trends :
- Thiadiazole derivatives with electron-withdrawing groups (e.g., fluorobenzyl ) show enhanced enzyme inhibition, while alkyl groups (e.g., methyl, isopropyl) favor broad-spectrum antimicrobial activity .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound | 6-cyclopropyl Analog | 5-(4-fluorobenzyl) Analog |
|---|---|---|---|
| Water Solubility (mg/mL) | 0.15 | 0.09 | 0.03 |
| Thermal Stability (°C) | 220 (decomp.) | 205 (decomp.) | 235 (decomp.) |
| Plasma Protein Binding (%) | 92 (predicted) | 88 | 95 |
- Thermal Stability : The target compound’s decomposition temperature (220°C) suggests moderate stability, suitable for oral formulations. Higher stability in fluorobenzyl analogs may relate to aromatic ring rigidity.
- Solubility : The isopropyl group improves solubility compared to cyclopropyl or fluorobenzyl analogs, critical for bioavailability .
Biological Activity
1,3-Dimethyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound featuring a unique structural framework that includes a pyrazolo[3,4-b]pyridine core and a thiadiazole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The chemical structure can be represented as follows:
Table 1: Structural Properties
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 318.41 g/mol |
| Solubility | Soluble in DMSO and DMF |
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets such as enzymes or receptors. The mechanisms may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It may modulate receptor signaling pathways that are crucial for cellular functions.
Antimicrobial Activity
Research indicates that derivatives of the thiadiazole moiety exhibit significant antimicrobial properties. For instance:
- Compounds with the 1,3,4-thiadiazole framework have shown potent activity against various bacterial strains including E. coli and Staphylococcus aureus with Minimum Inhibitory Concentrations (MIC) ranging from 31.25 μg/mL to 62.5 μg/mL .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies:
- In vitro assays demonstrated cytotoxic effects against glioblastoma cells with IC50 values indicating effective cell viability reduction .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of Monoamine Oxidase A (MAO-A), which is crucial for neurotransmitter metabolism:
Case Studies
Several studies have highlighted the biological significance of compounds related to the target structure:
- Antimicrobial Efficacy : A study reported that certain thiadiazole derivatives showed enhanced antibacterial activity compared to standard antibiotics .
- Cytotoxicity Against Cancer Cells : Research demonstrated that specific derivatives significantly reduced cell viability in cancer cell lines, indicating their potential use in cancer therapy .
Q & A
Q. What are the key synthetic routes for preparing 1,3-dimethyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide?
The synthesis typically involves multi-step heterocyclic coupling. For example:
- Step 1 : Construct the pyrazolo[3,4-b]pyridine core via cyclocondensation of hydrazine derivatives with β-keto esters under acidic conditions .
- Step 2 : Introduce the 1,3,4-thiadiazole moiety using Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) in the presence of a base like triethylamine. Reaction optimization (e.g., temperature at 60–80°C, 6–8 hours) is critical for regioselectivity .
- Step 3 : Carboxamide formation via coupling with activated esters (e.g., HATU/DMAP) under anhydrous conditions .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- NMR Spectroscopy : H and C NMR confirm substituent positions and tautomeric forms (e.g., thiadiazole ylidene configuration) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry of the thiadiazole-pyrazole junction, though crystal growth may require slow evaporation in DMF/EtOH mixtures .
Q. What solvent systems and purification methods are effective for isolating this compound?
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility during synthesis, while ethanol/water mixtures precipitate crude products .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (DMF/EtOH 1:1) achieves >95% purity .
Advanced Research Questions
Q. How can regioselectivity challenges in thiadiazole coupling be addressed?
Regioselectivity during thiadiazole formation is influenced by:
- Base Choice : Strong bases (e.g., NaH) favor deprotonation at the pyrazole N-H, directing coupling to the thiadiazole C-2 position .
- Steric Effects : Bulky substituents (e.g., isopropyl at pyridine C-6) may sterically hinder undesired reaction pathways .
- Computational Modeling : DFT calculations predict transition-state energies to optimize reaction coordinates (e.g., ICReDD’s quantum chemical reaction path search methods) .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., kinase inhibition vs. antimicrobial effects) may arise from:
- Assay Conditions : Varying pH or reducing agents (e.g., DTT) can stabilize/destabilize the thiadiazole ylidene tautomer, altering target binding .
- Metabolite Interference : LC-MS/MS profiling identifies metabolites like hydrolyzed carboxamide derivatives, which may exhibit off-target effects .
Q. How can computational methods predict and optimize the compound’s pharmacokinetic properties?
- ADME Modeling : Tools like SwissADME predict logP (~3.2) and solubility (~10 µM in PBS), highlighting potential bioavailability issues .
- Docking Studies : Molecular docking with kinase domains (e.g., EGFR) identifies key interactions (e.g., hydrogen bonding with pyridine N, hydrophobic contacts with isopropyl) .
Methodological Guidance
Q. How to design stability studies under physiological conditions?
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Light Sensitivity : UV-Vis spectroscopy (λ = 250–400 nm) detects photodegradation products; amber vials are recommended for storage .
Q. What in vitro assays are suitable for evaluating its mechanism of action?
- Kinase Inhibition : Use TR-FRET assays (e.g., LanthaScreen®) with recombinant kinases (IC50 determination) .
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
